5-Desfluoro voriconazole, (+/-)- 5-Desfluoro voriconazole, (+/-)- Voriconazole

Brand Name: Vulcanchem
CAS No.: 182369-73-9
VCID: VC21156121
InChI: InChI=1S/C16H15F2N5O/c1-11(15-4-5-19-8-21-15)16(24,7-23-10-20-9-22-23)13-3-2-12(17)6-14(13)18/h2-6,8-11,24H,7H2,1H3/t11-,16+/m0/s1
SMILES: CC(C1=NC=NC=C1)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Molecular Formula: C₁₆H₁₅F₂N₅O
Molecular Weight: 331.32 g/mol

5-Desfluoro voriconazole, (+/-)-

CAS No.: 182369-73-9

Cat. No.: VC21156121

Molecular Formula: C₁₆H₁₅F₂N₅O

Molecular Weight: 331.32 g/mol

* For research use only. Not for human or veterinary use.

5-Desfluoro voriconazole, (+/-)- - 182369-73-9

Specification

CAS No. 182369-73-9
Molecular Formula C₁₆H₁₅F₂N₅O
Molecular Weight 331.32 g/mol
IUPAC Name (2R,3S)-2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1,2,4-triazol-1-yl)butan-2-ol
Standard InChI InChI=1S/C16H15F2N5O/c1-11(15-4-5-19-8-21-15)16(24,7-23-10-20-9-22-23)13-3-2-12(17)6-14(13)18/h2-6,8-11,24H,7H2,1H3/t11-,16+/m0/s1
Standard InChI Key ZVQLILUCRUIFNH-MEDUHNTESA-N
Isomeric SMILES C[C@@H](C1=NC=NC=C1)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
SMILES CC(C1=NC=NC=C1)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Canonical SMILES CC(C1=NC=NC=C1)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Introduction

Overview of 5-Desfluoro Voriconazole, (+/-)-

5-Desfluoro voriconazole, also known as Rac 5-Desfluoro Voriconazole, is a derivative of voriconazole, a widely used triazole antifungal agent. This compound is primarily recognized for its antifungal properties and is classified under the category of antifungal medications. It serves as an impurity or byproduct that may arise during the synthesis of voriconazole or may exist in trace amounts in formulations containing the primary drug.

Mechanism of Action

5-Desfluoro voriconazole exerts its antifungal effects primarily through the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death. The mechanism can be summarized as follows:

  • Inhibition of Ergosterol Synthesis: The compound interferes with the enzyme lanosterol demethylase, critical in the biosynthesis of ergosterol.

  • Disruption of Fungal Cell Membrane: By inhibiting ergosterol production, it compromises the structural integrity and function of the fungal cell membrane.

Applications in Research and Medicine

5-Desfluoro voriconazole has several applications in scientific research and medicine:

  • Antifungal Research: It is utilized as a reference compound in studies assessing antifungal activity against various fungal pathogens.

Table 2: Applications of 5-Desfluoro Voriconazole

ApplicationDescription
Antifungal ResearchUsed as a reference compound in antifungal studies

Clinical Relevance

Voriconazole and its derivatives, including 5-desfluoro voriconazole, have been extensively studied for their efficacy against various fungal infections such as chronic pulmonary aspergillosis and invasive aspergillosis. Research indicates that voriconazole is effective as a primary therapy for chronic pulmonary aspergillosis (CPA), with global success rates varying based on the type of CPA.

For instance, a study reported that global success was observed in approximately 32% of patients at six months when treated with voriconazole for CPA . Furthermore, adverse events related to voriconazole treatment were noted to be manageable, with a significant portion of patients achieving therapeutic targets after dose adjustments based on therapeutic drug monitoring .

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